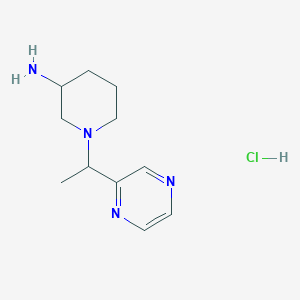

1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride

Description

1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride is a piperidine derivative featuring a pyrazine ring linked via an ethyl group to the piperidine scaffold. As a hydrochloride salt, it likely exhibits enhanced solubility and stability compared to its free base form.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-pyrazin-2-ylethyl)piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.ClH/c1-9(11-7-13-4-5-14-11)15-6-2-3-10(12)8-15;/h4-5,7,9-10H,2-3,6,8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNDKFBUMCAFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N2CCCC(C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289384-67-3 | |

| Record name | 3-Piperidinamine, 1-[1-(2-pyrazinyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289384-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride involves several steps. One common synthetic route includes the reaction of pyrazine-2-carboxylic acid with ethylamine to form an intermediate, which is then reacted with piperidine under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method also ensures better control over reaction conditions and product purity .

Chemical Reactions Analysis

1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce various alcohols or amines.

Scientific Research Applications

1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural differentiator is the pyrazine-ethyl substituent. Below is a comparative analysis with analogs:

Key Observations:

Pharmacological and Functional Insights

While direct activity data for the target compound are unavailable, analogs provide clues:

- Tapentadol Hydrochloride (): A µ-opioid receptor agonist and norepinephrine reuptake inhibitor. Structural parallels (piperidine core) suggest the target compound may interact with similar targets.

- HBK Series (): 2-Methoxyphenylpiperazine derivatives exhibit affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. The pyrazine-ethyl group in the target compound may mimic these interactions but with altered selectivity due to nitrogen positioning.

- Chlorphenoxamine Hydrochloride (): An antihistamine with a piperidine backbone. Substituent variations (e.g., pyrazine vs. diphenylmethane) could shift activity from antihistaminic to neuromodulatory.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride?

The synthesis typically involves:

- Coupling reactions : Pyrazine derivatives are coupled with piperidine precursors via nucleophilic substitution or reductive amination.

- Salt formation : Conversion to the hydrochloride salt improves solubility and stability .

- Purification : Techniques like column chromatography or recrystallization ensure high purity. Optimization may involve adjusting reaction temperatures, solvent polarity (e.g., ethanol/water mixtures), and catalyst selection (e.g., palladium for cross-coupling) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm the piperidine ring substitution and pyrazine-ethyl linkage.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity using reverse-phase columns (C18) with mobile phases like acetonitrile/ammonium acetate buffer .

Q. How does the hydrochloride salt form influence solubility and formulation in aqueous systems?

The hydrochloride salt enhances water solubility due to ionic dissociation, critical for in vitro assays (e.g., receptor binding studies). Solubility can be further optimized using co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.

- Molecular docking : Simulates binding affinities with receptors (e.g., GPCRs) using software like AutoDock Vina.

- MD simulations : Assess stability of ligand-receptor complexes over time .

Q. What experimental approaches are used to study its interactions with biological targets (e.g., enzymes, ion channels)?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.

- Fluorescence polarization : Quantifies competitive displacement of labeled ligands.

- Patch-clamp electrophysiology : Evaluates ion channel modulation in neuronal models .

Q. How does structural variation (e.g., halogen substitution) impact stability and bioactivity compared to analogs?

- Halogenation : Introducing chlorine or fluorine at the pyrazine ring increases metabolic stability but may reduce solubility.

- Positional isomerism : Moving the amine group from the 3- to 4-position on the piperidine ring alters receptor selectivity (e.g., σ1 vs. σ2 receptors) .

Q. What methodologies resolve contradictions in reported data (e.g., conflicting IC₅₀ values across studies)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.